molecular formula C10H7NO5 B13698301 8-Methoxy-6-nitro-2H-chromen-2-one

8-Methoxy-6-nitro-2H-chromen-2-one

Cat. No.: B13698301
M. Wt: 221.17 g/mol
InChI Key: XGXWABPYUCUGCR-UHFFFAOYSA-N
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Description

8-Methoxy-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-nitro-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 8-methoxy-2H-chromen-2-one with nitric acid to introduce the nitro group at the 6-position . The reaction is usually carried out under reflux conditions at elevated temperatures to ensure complete nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-6-nitro-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group at the 6-position and methoxy group at the 8-position make it particularly effective in certain biological applications, such as its antileishmanial activity .

Biological Activity

8-Methoxy-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the chromene family, characterized by its unique substitution pattern that imparts significant biological activities. This article delves into its various biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇N₁O₅, featuring a methoxy group at the 8-position and a nitro group at the 6-position of the chromene structure. The compound appears as a yellowish solid and has been synthesized through multi-step organic reactions, allowing for the exploration of its biological properties .

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentrations (MIC) suggest effectiveness comparable to established antibiotics .
  • Neuroprotective Effects : In studies evaluating neuroprotective properties, this compound has shown superior activity against oxidative stress-induced cell death in neuronal cells. It outperformed quercetin, a well-known antioxidant, indicating potential applications in neurodegenerative diseases .
  • Antileishmanial Activity : The compound exhibits activity against Leishmania parasites by disrupting mitochondrial membrane potential, leading to increased reactive oxygen species production and subsequent parasite death. This mechanism highlights its potential as an antileishmanial agent .
  • Cholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. The compound showed promising inhibitory effects, suggesting further exploration as a therapeutic agent for cognitive disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : The compound interferes with protein synthesis pathways in bacteria, inhibiting nucleic acid and peptidoglycan production, which contributes to its bactericidal activity .
  • Neuroprotection : Its neuroprotective effects are attributed to its ability to reduce oxidative stress and modulate signaling pathways involved in neuronal survival .
  • Antileishmanial Mechanism : The disruption of mitochondrial function in Leishmania parasites leads to apoptosis-like cell death, underscoring the compound's potential in treating leishmaniasis .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialMIC against S. aureus: 15.625 μM
NeuroprotectiveHigher than quercetin in PC12 cells
AntileishmanialIC50: 10 µM against Leishmania
Cholinesterase InhibitionAChE IC50: 22.6 ± 0.8 µM

Table 2: Comparative IC50 Values for Related Compounds

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
This compound22.6 ± 0.818.9 ± 0.9
Quercetin21.7 ± 0.7Not tested
DonepezilNot testedReference standard

Case Studies

  • Neuroprotection Against H₂O₂-Induced Damage : A study involving PC12 cells demonstrated that treatment with this compound significantly increased cell viability under oxidative stress conditions compared to controls, highlighting its potential use in neurodegenerative therapies .
  • Antileishmanial Activity Assessment : In vivo studies showed that this compound effectively reduced parasite burden in models of leishmaniasis, suggesting its viability as a therapeutic agent against this disease .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

8-methoxy-6-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-8-5-7(11(13)14)4-6-2-3-9(12)16-10(6)8/h2-5H,1H3

InChI Key

XGXWABPYUCUGCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC(=O)O2

Origin of Product

United States

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